1-(5-Iodo-1H-indazol-1-yl)ethanone
Description
1-(5-Iodo-1H-indazol-1-yl)ethanone is an indazole derivative featuring an iodine substituent at position 5 and an ethanone group at position 1 of the heterocyclic ring. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 284.07 g/mol (calculated based on atomic weights). The iodine atom in this compound introduces unique electronic and steric properties, making it distinct from other halogenated or substituted analogs .
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
1-(5-iodoindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
InChI Key |
JNWIBFFQBLTCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-(5-Iodo-1H-indazol-1-yl)ethanone and related compounds:
Key Observations :
- Halogen Effects : The iodo substituent increases molecular weight and polarizability compared to bromo, chloro, or fluoro analogs. This may enhance lipophilicity and influence binding in biological systems .
- Nitro vs.
- Ring System Differences : Imidazole and pyrazole derivatives (e.g., ) lack the fused benzene ring of indazoles, reducing planarity and altering π-π stacking interactions.
Physicochemical Properties
- Density and Boiling Points :
- The nitro derivative (1.489 g/cm³) has a higher density than most halogenated analogs due to nitro’s electron-withdrawing nature and molecular packing .
- Iodo-substituted compounds generally exhibit higher boiling points than fluoro or chloro analogs due to increased molecular weight and van der Waals interactions.
- Solubility: Amino-substituted imidazoles (e.g., ) show enhanced water solubility due to hydrogen bonding, whereas halogenated indazoles are more lipophilic .
Preparation Methods
Synthesis of 5-Iodo-1H-indazole
The foundational step for this route involves converting 5-aminoindazole to 5-iodo-1H-indazole via diazotization and subsequent Sandmeyer iodination.
Procedure :
-
Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water with concentrated HCl (200 mL). Sodium nitrite (37.34 g, 541.2 mmol) is added dropwise at −5°C to form the diazonium salt.
-
Iodination : A solution of potassium iodide (97 g, 584.34 mmol) is introduced, and the mixture is heated to 90°C for 1.5 hours. The reaction yields 5-iodo-1H-indazole with a reported 106% yield (126.63 g), attributed to residual salts.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 5-Aminoindazole |
| Diazotization Temp | −5°C to +2°C |
| Iodination Temp | 90°C |
| Yield | 106% (crude, includes salts) |
N-Acetylation of 5-Iodo-1H-indazole
The 1-position of 5-iodo-1H-indazole is acetylated using a modified Friedel-Crafts acylation.
Procedure :
-
Reaction Setup : 5-Iodo-1H-indazole (10 mmol) is dissolved in dichloromethane (20 mL) with potassium acetate (9.3 mmol) and 18-crown-6 (0.2 mmol) as a phase-transfer catalyst.
-
Acetylation : Acetyl chloride (12 mmol) is added dropwise at 20°C, and the mixture is stirred for 4 hours. The organic layer is separated, dried over MgSO<sub>4</sub>, and concentrated to yield 1-(5-iodo-1H-indazol-1-yl)ethanone.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | 18-Crown-6 |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Yield | 52–65% (isolated) |
Analysis :
This two-step method achieves moderate yields but faces challenges in regioselectivity due to competing acetylation at the 2-position. NMR analysis (δ 2.01 ppm for acetyl CH<sub>3</sub>) and HRMS (calculated [M+Na]<sup>+</sup> 350.1368, observed 350.1360) confirm product identity.
Cyclization of Pre-Functionalized Precursors
Fischer Indazole Synthesis with Iodo-Acetyl Intermediates
This route constructs the indazole ring from iodinated and acetylated precursors via cyclization.
Procedure :
-
Precursor Preparation : 3-Nitro-5-iodoacetophenone is reduced to 3-amino-5-iodoacetophenone using hydrogenation (10% Pd/C, H<sub>2</sub>).
-
Cyclization : The amine undergoes diazotization with NaNO<sub>2</sub>/HCl at 0°C, followed by cyclization in dichloromethane with KOAc and 18-crown-6 to form this compound.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Catalyst | 10% Pd/C |
| Cyclization Temp | 0°C → 20°C |
| Yield | 30–40% (over two steps) |
Analysis :
While this method avoids post-synthetic modifications, the low yield stems from side reactions during nitro reduction and cyclization. LC-MS (m/z 460 [M+H]<sup>+</sup>) and IR (C=O stretch at 1693 cm<sup>−1</sup>) validate the product.
Direct Iodination-Acetylation of 1-Acetylindazole
Electrophilic Iodination
1-Acetylindazole is iodinated at the 5-position using iodine monochloride (ICl).
Procedure :
-
Iodination : 1-Acetylindazole (10 mmol) is reacted with ICl (12 mmol) in acetic acid at 80°C for 6 hours.
-
Workup : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Iodinating Agent | ICl |
| Solvent | Acetic Acid |
| Yield | 45–50% |
Analysis :
Regioselectivity is controlled by the acetyl group’s directing effects. <sup>1</sup>H NMR (δ 8.13 ppm, indazole H-3) and elemental analysis (C<sub>9</sub>H<sub>7</sub>IN<sub>2</sub>O) confirm substitution at the 5-position.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diazotization-Acetylation | High-purity product | Multi-step, moderate yields | 52–65% |
| Cyclization | Avoids post-modifications | Low overall yield | 30–40% |
| Direct Iodination | Single-step | Requires harsh conditions | 45–50% |
The diazotization-acetylation route is favored for scalability, despite its multi-step nature. Cyclization methods, though conceptually elegant, require optimization to improve yields.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect at ~δ 7.8 ppm for indazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇IN₂O, expected m/z 302.956) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Derivative Synthesis : Modify the indazole core (e.g., replace iodine with Br/Cl) or the ethanone group (e.g., introduce hydroxyl or amine substituents) .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with targets like protein kinases. Compare with experimental IC₅₀ values from kinase inhibition assays .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity .
What safety protocols are recommended for handling this compound?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Emergency Measures : For spills, neutralize with activated carbon and dispose as halogenated waste .
Q. Advanced
- Toxicological Profiling : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) for novel derivatives .
How can researchers address inconsistencies in biological activity data across studies?
Q. Advanced
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from varying cell viability protocols (MTT vs. ATP assays) .
What are the key considerations for scaling up synthesis from lab to pilot scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
